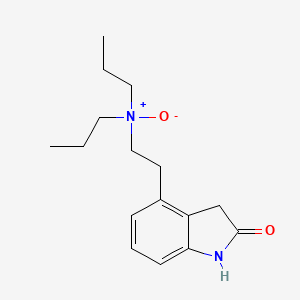
Ropinirole N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ropinirole N-Oxide is a compound with the molecular formula C16H24N2O2 . It is related to Ropinirole, which is used to treat Parkinson’s disease and Restless Legs Syndrome .
Synthesis Analysis
A study has reported the formation of a new degradant (1,3′-Dimer) in the stability testing of ropinirole extended-release tablets . Another study has developed a four-step, three-stage synthesis of the API ropinirole hydrochloride from a commercially available naphthalene derivative .
Molecular Structure Analysis
The molecular structure of Ropinirole N-Oxide is represented by the formula C16H24N2O2 .
Chemical Reactions Analysis
In the course of the pharmaceutical development of ropinirole extended-release tablets, a previously unknown degradant was observed during the stability testing of the product . The degradant was identified as a new dimeric degradant of ropinirole connected by a methylene bridge via the 1- and 3′-position of each ropinirole unit .
Physical And Chemical Properties Analysis
Ropinirole N-Oxide has a molecular weight of 276.37 g/mol . More detailed physical and chemical properties could not be found in the search results.
科学的研究の応用
Ropinirole N-Oxide: Scientific Research Applications
Drug Delivery Systems: Ropinirole N-Oxide may be utilized in the development of self-nanoemulsifying drug delivery systems. This application aims to improve oral bioavailability by overcoming first-pass metabolism, which can enhance plasma drug concentration and therapeutic effects .
Pharmacological Studies: As a metabolite of Ropinirole, it is important in comparative pharmacological studies to understand the efficacy and metabolism of the parent drug, which is used in treating Parkinson’s disease .
Stability Testing: In the stability testing of extended-release tablets, the identification of degradants such as Ropinirole N-Oxide is crucial for ensuring the safety and efficacy of pharmaceutical products .
作用機序
Target of Action
Ropinirole N-Oxide primarily targets dopamine D2 and D3 receptors . These receptors are concentrated in the limbic areas of the brain and are believed to be responsible for some of the neuropsychiatric effects . The affinity of ropinirole to the D3 receptor is 20 times larger compared to the D2 receptor .
Mode of Action
The exact mechanism of action of ropinirole as a treatment for Parkinson’s disease is unknown, however, it is believed to be related to its ability to selectively stimulate dopamine D2 receptors within the caudate-putamen system in the brain . It also has moderate in vitro affinity for opioid receptors .
Biochemical Pathways
Ropinirole and pramipexole have been found to produce dose-dependent increases of dendritic arborization and soma size after 3 days of culture, effects antagonized by the selective D3R antagonists SB277011-A and S33084 and by the mTOR pathway kinase inhibitors LY294002 and rapamycin .
Pharmacokinetics
Ropinirole is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The bioavailability is approximately 50% . It is inactivated by metabolism in the liver, and none of the major circulating metabolites have pharmacological activity . The principal metabolic enzyme is the cytochrome P450 (CYP) isoenzyme CYP1A2 . Ropinirole shows approximately linear pharmacokinetics when given as single or repeated doses, and is eliminated with a half-life of approximately 6 hours .
Result of Action
Ropinirole is used to treat Parkinson’s disease (PD) and restless legs syndrome (RLS) . Common side effects include sleepiness, vomiting, and dizziness. Serious side effects may include pathological gambling, low blood pressure with standing, and hallucinations .
Action Environment
A new degradant (1,3′-Dimer), generated in the stability testing of ropinirole extended-release tablets, was found to be formed by the reaction of ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMLCCMLUAJRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652675 |
Source


|
| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ropinirole N-Oxide | |
CAS RN |
1076199-41-1 |
Source


|
| Record name | N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)



![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)
